
2,6-Dichloro-3-(difluoromethyl)pyridin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichloro-3-(difluoromethyl)pyridin-4-ol is a chemical compound with the molecular formula C6H3Cl2F2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two chlorine atoms, two fluorine atoms, and a hydroxyl group attached to the pyridine ring. The unique arrangement of these substituents imparts distinct chemical and physical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-(difluoromethyl)pyridin-4-ol typically involves the introduction of chlorine and fluorine atoms into the pyridine ring. One common method involves the reaction of 2,6-dichloropyridine with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the production process and reducing the production costs .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dichloro-3-(difluoromethyl)pyridin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents, such as DMF or DMSO, at elevated temperatures.
Oxidation Reactions: Oxidizing agents, such as potassium permanganate or chromium trioxide, are used under acidic or basic conditions.
Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted pyridines with various functional groups.
Oxidation Reactions: Ketones or aldehydes.
Reduction Reactions: Amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2,6-Dichloro-3-(difluoromethyl)pyridin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,6-Dichloro-3-(difluoromethyl)pyridin-4-ol involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. The presence of chlorine and fluorine atoms enhances its binding affinity to the target molecules, thereby increasing its potency and efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Dichloro-3-(trifluoromethyl)pyridine
- 2,6-Dichloro-4-(difluoromethyl)pyridine
- 2,6-Dichloro-3-(methyl)pyridine
Uniqueness
2,6-Dichloro-3-(difluoromethyl)pyridin-4-ol is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. The combination of these substituents enhances its reactivity and binding affinity, making it a valuable compound in various applications .
Eigenschaften
Molekularformel |
C6H3Cl2F2NO |
|---|---|
Molekulargewicht |
213.99 g/mol |
IUPAC-Name |
2,6-dichloro-3-(difluoromethyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C6H3Cl2F2NO/c7-3-1-2(12)4(6(9)10)5(8)11-3/h1,6H,(H,11,12) |
InChI-Schlüssel |
STHLPFOFPFBUFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC(=C(C1=O)C(F)F)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


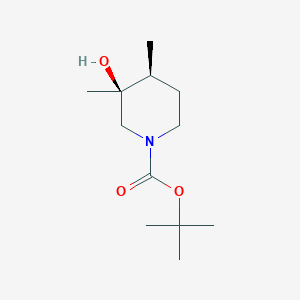
![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13092764.png)
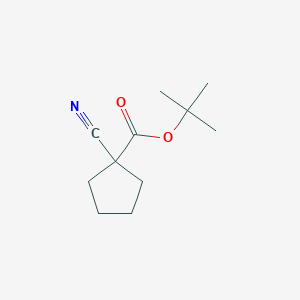


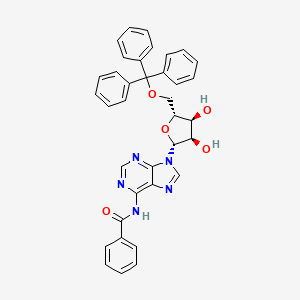

![(6R)-6,7,8,9-Tetrahydro-5H-benzo[7]annulen-6-amine](/img/structure/B13092826.png)

![[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl-](/img/structure/B13092834.png)
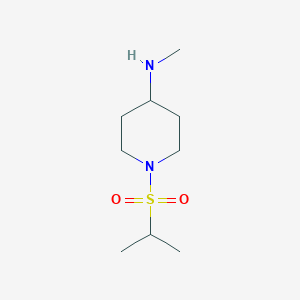

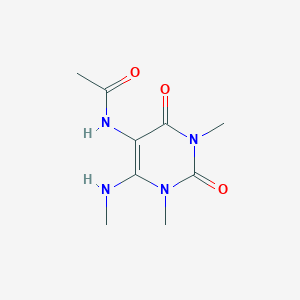
![1'-Benzyl-5-chlorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13092870.png)
